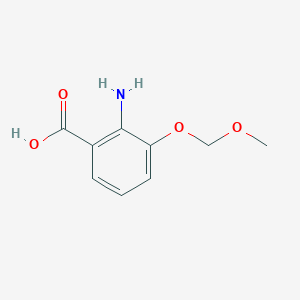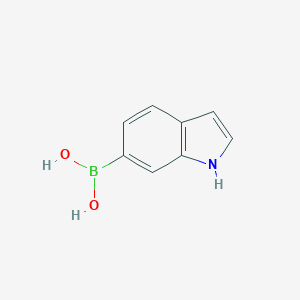
Indole-6-boronic acid
概要
説明
Indole-6-boronic acid is a reactant involved in the synthesis of various compounds such as indole compounds for use as HIV-1 glycoprotein-41 fusion inhibitors, δ-Carbolines/carbozoles, trisubstituted pyrimidines as PI3K inhibitors, and (Thienopyridine)carboxamides as CHK1 inhibitors .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including Indole-6-boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
Molecular Structure Analysis
The linear formula of Indole-6-boronic acid is (C8H6N)B(OH)2. It has a molecular weight of 160.97 .
Chemical Reactions Analysis
Indole-6-boronic acid is involved in Suzuki-Miyaura reactions . The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
Indole-6-boronic acid is a powder with a melting point of 177-181 °C. It is soluble in methanol and should be stored at 2-8°C .
科学的研究の応用
Synthesis of Indole Compounds
Indole-6-boronic acid is used as a reactant in the synthesis of indole compounds, which are used as HIV-1 glycoprotein-41 fusion inhibitors . These inhibitors play a crucial role in preventing the fusion of the HIV-1 virus with the host cell, thereby inhibiting the spread of the virus.
Preparation of δ-Carbolines/Carbozoles
δ-Carbolines and carbozoles can be synthesized using Indole-6-boronic acid . These compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Production of Trisubstituted Pyrimidines
Indole-6-boronic acid is involved in the synthesis of trisubstituted pyrimidines, which act as PI3K inhibitors . PI3K inhibitors are a class of medication that function by inhibiting the phosphoinositide 3-kinases (PI3Ks), which are part of the cellular functions like cell growth and proliferation.
Creation of (Thienopyridine)carboxamides
Indole-6-boronic acid is used in the synthesis of (thienopyridine)carboxamides, which serve as CHK1 inhibitors . CHK1 inhibitors are a type of cancer treatment that works by blocking the action of an enzyme called CHK1, which is involved in cell division.
Synthesis of cis-Fluorostilbenes
cis-Fluorostilbenes can be synthesized using Indole-6-boronic acid . These compounds are known for their potential in the development of optical materials due to their unique photophysical properties.
Suzuki-Miyaura Reactions
Indole-6-boronic acid is a reactant involved in Suzuki-Miyaura reactions . This is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds. It is a powerful tool for the creation of complex molecules from simpler ones.
Safety and Hazards
将来の方向性
The future of Indole-6-boronic acid and other boronic acids lies in their potential applications in various chemical reactions. For instance, the Suzuki-Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond-forming reactions to date . Improving atom economy, ease of preparation, and reducing their cost will be key features of any new developments .
作用機序
Target of Action
Indole-6-boronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of Indole-6-boronic acid are the organic groups involved in this reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by Indole-6-boronic acid . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its success in the Suzuki–Miyaura coupling reaction is due to its stability and the mild reaction conditions .
Result of Action
The result of Indole-6-boronic acid’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, and the products of this reaction have been used in the synthesis of various compounds, including indole compounds for use as HIV-1 glycoprotein-41 fusion inhibitors and δ-Carbolines .
特性
IUPAC Name |
1H-indol-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMHOIWRCCZGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376809 | |
| Record name | Indole-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-6-boronic acid | |
CAS RN |
147621-18-9 | |
| Record name | Indole-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indol-6-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



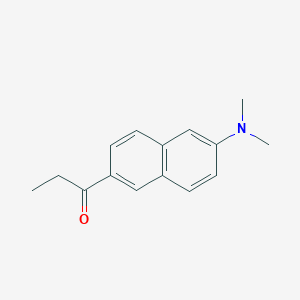
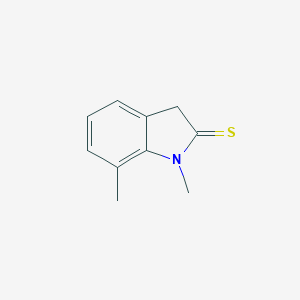
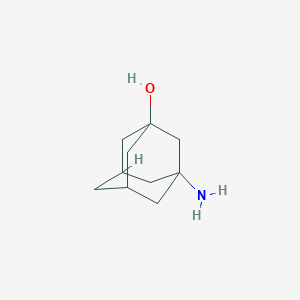

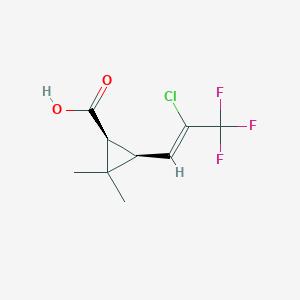

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
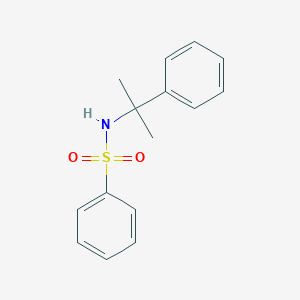

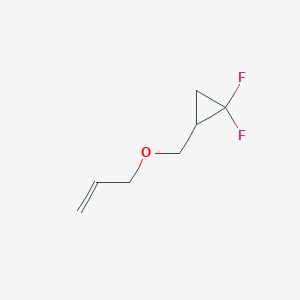
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)

